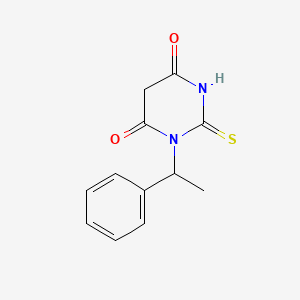
3-Methyl-5-((4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-((4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole is an organic compound known for its unique chemical structure, which integrates multiple functional groups: a trifluoromethyl-substituted pyridine, a piperazine ring, a piperidine ring, and an oxadiazole ring. Such a structure imparts distinct physicochemical properties, making this compound valuable for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves a multistep process starting with the functionalization of pyridine to introduce the trifluoromethyl group. This is typically achieved through electrophilic aromatic substitution.
Subsequent steps involve the formation of the piperazine and piperidine rings via nucleophilic substitution and ring-closing reactions, followed by the incorporation of the oxadiazole moiety through a cyclization reaction under controlled temperature and pH conditions.
Industrial Production Methods
Industrial methods often leverage high-throughput techniques such as continuous flow reactors to ensure uniformity and scalability. Such methods may involve catalysts to accelerate specific steps and employ solvents that optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
The compound is prone to various reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Frequently involves agents like potassium permanganate or chromium trioxide.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Occurs in the presence of nucleophiles or electrophiles under acidic or basic conditions, depending on the nature of the substituent to be replaced.
Major Products Formed
Oxidative reactions often yield higher oxidation state derivatives of the trifluoromethyl-substituted pyridine.
Reductive reactions typically produce deoxygenated or hydrogenated derivatives, modifying the piperazine or piperidine rings.
Substitution reactions result in the exchange of substituents on the pyridine ring or other positions, leading to a variety of structurally diverse products.
Scientific Research Applications
Chemistry: : The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms. Biology : It is used in the development of novel bioactive compounds and as a probe in biochemical assays. Medicine : Researchers explore its potential as a therapeutic agent for conditions requiring modulation of neurological pathways or anti-inflammatory responses. Industry : It is applied in the synthesis of specialty chemicals and advanced materials, benefiting from its unique structural properties.
Mechanism of Action
The compound interacts with specific molecular targets such as receptors or enzymes. The trifluoromethyl group enhances lipophilicity and membrane permeability, aiding its interaction with intracellular targets. The piperazine and piperidine rings often mimic natural substrates, facilitating binding to biological macromolecules. The oxadiazole moiety might engage in hydrogen bonding or hydrophobic interactions, stabilizing the compound within its active site.
Comparison with Similar Compounds
Similar Compounds
5-((4-(4-(2-chloropyridin-6-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole
3-Methyl-5-((4-(4-(4-fluorophenyl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole
Unique Aspects
The trifluoromethyl group significantly enhances lipophilicity compared to similar structures.
The integration of these functional groups offers a unique combination of electronic and steric effects, influencing its reactivity and interactions differently.
Hope this has intrigued you enough—what else do you want to learn about?
Properties
IUPAC Name |
3-methyl-5-[[4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N6O/c1-14-23-18(29-25-14)13-26-7-5-15(6-8-26)27-9-11-28(12-10-27)17-4-2-3-16(24-17)19(20,21)22/h2-4,15H,5-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNVQIIVENZXOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC(=N4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2406912.png)

![[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate](/img/structure/B2406914.png)









![5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2406932.png)
![(E)-3-[2-(Difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2406933.png)
